Cbz-2,3-Difluoro-D-Phenylalanine

Description

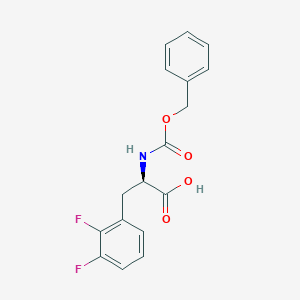

Structure

3D Structure

Properties

Molecular Weight |

335.37 |

|---|---|

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, a fluorinated amino acid derivative of significant interest in contemporary drug discovery and peptide chemistry. We will delve into its fundamental physicochemical properties, outline a detailed synthetic pathway, provide protocols for its analytical characterization, and discuss its applications, drawing upon established methodologies for analogous compounds.

Core Molecular Attributes

N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, systematically named (2R)-2-[(benzyloxy)carbonylamino]-3-(2,3-difluorophenyl)propanoic acid, is a synthetic amino acid derivative. The incorporation of fluorine atoms onto the phenyl ring of D-phenylalanine profoundly influences its electronic and conformational properties, making it a valuable building block for creating novel peptides and therapeutic agents with enhanced stability and bioactivity.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₇H₁₅F₂NO₄ |

| Molecular Weight | 335.31 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in organic solvents like methanol, ethyl acetate, and dichloromethane |

Synthesis and Purification

The synthesis of N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine is typically achieved through the N-protection of the parent amino acid, 2,3-difluoro-D-phenylalanine. This process involves the reaction of the amino group with a benzyloxycarbonylating agent.

Experimental Protocol: Synthesis

A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under alkaline conditions.

Materials:

-

2,3-difluoro-D-phenylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or a similar organic solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Dissolution: Dissolve 2,3-difluoro-D-phenylalanine in an aqueous solution of sodium carbonate or sodium bicarbonate. The base serves to deprotonate the amino group, rendering it nucleophilic.

-

Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions and racemization.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group, causing the N-protected amino acid to precipitate.

-

Extraction and Drying: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography.

Caption: Synthetic workflow for N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine.

Analytical Characterization

To confirm the identity and purity of the synthesized N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and difluorophenyl groups, the benzylic protons of the Cbz group, and the methine and methylene protons of the phenylalanine backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, as well as the aromatic and aliphatic carbons. The carbon signals of the difluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.[1]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A ¹⁹F NMR spectrum will confirm the presence and chemical environment of the two fluorine atoms on the phenyl ring.[2]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of N-protected amino acids. A C18 column with a mobile phase gradient of water and acetonitrile, often with a trifluoroacetic acid modifier, can effectively separate the product from any impurities.[6][7][8][9]

Caption: Analytical workflow for the characterization of the target compound.

Applications in Research and Drug Development

The incorporation of fluorinated amino acids like N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine into peptides is a strategic approach in medicinal chemistry to enhance their therapeutic properties.[10][11]

Peptide and Peptidomimetic Synthesis

N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz protecting group is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation. The introduction of the difluorophenylalanine moiety can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds can sterically hinder enzymatic degradation of the peptide backbone, leading to a longer in vivo half-life.[10][12]

-

Modulate Bioactivity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. This can lead to improved binding affinity and selectivity.[12]

-

Induce Favorable Conformations: The steric bulk and electronic properties of the difluorophenyl group can impose conformational constraints on the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.

Drug Discovery

The unique properties conferred by the difluoro-D-phenylalanine residue make it an attractive component in the design of novel therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.[10] Peptides containing this modified amino acid are being investigated for applications in oncology, metabolic diseases, and infectious diseases.[11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be followed when handling N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]

Storage

-

Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to maintain stability.[14][15]

-

Light and Moisture: Protect from light and moisture by storing in a tightly sealed, opaque container.[16]

-

Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[16]

References

-

Biorganic & Medicinal Chemistry Letters. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

Bloem. (n.d.). Unlock Peptide Synthesis Excellence with Fmoc-L-3,5-Difluorophenylalanine. [Link]

-

Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]

-

Bloem. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

bioRxiv. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. [Link]

-

National Center for Biotechnology Information. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. [Link]

-

Royal Society of Chemistry. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. [Link]

-

Taylor & Francis Online. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

-

University of Washington. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

-

Capricorn Scientific. (2025). Safety Data Sheet_NEAA-B_Capricorn_EN. [Link]

-

ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

-

ACS Publications. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. [Link]

-

Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

-

Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

-

National Center for Biotechnology Information. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

-

National Center for Biotechnology Information. (2025). US10323042, Example 50 | C17H14F2N4O2. [Link]

- Google Patents. (n.d.).

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

-

PubMed. (n.d.). The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. [Link]

-

Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. The natural.... [Link]

-

ResearchGate. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

-

ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]

-

National Center for Biotechnology Information. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]

-

National Center for Biotechnology Information. (n.d.). CID 131953467 | C24H22F2N4O4. [Link]

-

Quora. (2012). How long can one store amino acids at room temperature?. [Link]

-

National Center for Biotechnology Information. (n.d.). CID 101354659 | C14H17O4. [Link]

-

University of Twente. (n.d.). peptide nmr. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]

- 4. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography - Google Patents [patents.google.com]

- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. capricorn-scientific.com [capricorn-scientific.com]

- 15. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 16. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

Technical Guide: 2,3-Difluoro-D-Phenylalanine Derivatives in Medicinal Chemistry

Executive Summary

2,3-Difluoro-D-phenylalanine (2,3-F2-D-Phe) represents a high-value "privileged structure" in modern medicinal chemistry. It combines three critical design elements: metabolic blockade via fluorination, proteolytic resistance via the D-configuration, and electronic modulation of the aromatic ring. This guide details the physicochemical rationale, synthetic pathways, and application strategies for integrating this moiety into peptide therapeutics and small-molecule inhibitors.

Section 1: Physicochemical Rationale & Design Logic

The "Fluorine Scan" & Electronic Tuning

In lead optimization, the "fluorine scan" is a systematic approach to modulate potency and metabolic stability. 2,3-F2-D-Phe offers a distinct profile compared to the more common 4-fluoro or pentafluoro analogs.

-

Quadrupole Moment Inversion: The benzene ring has a negative quadrupole moment (electron density above/below the plane). Fluorine is highly electronegative (

), withdrawing electron density from the-

Effect: 2,3-substitution depletes electron density at the ortho and meta positions, significantly reducing the

-electron cloud's repulsive character. This facilitates tighter

-

-

Dipole Vector: The 2,3-difluoro pattern creates a strong, localized dipole moment pointing away from the ring fusion. This can establish novel electrostatic interactions with backbone carbonyls or polar side chains in the target protein.

Metabolic & Proteolytic Stability

-

D-Configuration: Natural proteases recognize L-amino acids. Incorporating the D-isomer renders the peptide bond resistant to enzymatic hydrolysis (e.g., by trypsin or chymotrypsin), extending plasma half-life (

). -

Oxidative Blockade: The C-F bond (

) is stronger than the C-H bond (

Physicochemical Properties (Comparative Data)

| Property | L-Phenylalanine (Ref) | 4-Fluoro-L-Phe | 2,3-Difluoro-D-Phe | Impact on Drug Design |

| Configuration | L (Natural) | L | D (Non-natural) | Protease resistance; induces |

| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | F = 1.47 Å | Minimal steric penalty; "bio-isostere" of H. |

| Lipophilicity ( | 0.00 | +0.14 | +0.35 (Est.) | Increases membrane permeability. |

| 0.00 | +0.34 | +0.68 (Additive) | Strong electron withdrawal; lowers | |

| Metabolic Liability | High (2,3,4-oxidation) | Med (2,3-oxidation) | Low | Blocks ortho/meta metabolic soft spots. |

Section 2: Synthetic Methodologies

Strategy: Chemo-Enzymatic Resolution

While asymmetric hydrogenation is possible, the Erlenmeyer-Plöchl Azlactone Synthesis followed by Enzymatic Resolution is the most robust, self-validating protocol for producing high-optical-purity D-amino acids in a research setting.

Workflow Diagram (DOT Visualization)

Figure 1: Chemo-enzymatic synthesis pathway for high-purity 2,3-difluoro-D-phenylalanine.

Detailed Protocol: Enzymatic Resolution Route

Step 1: Azlactone Formation

-

Combine 2,3-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

-

Reflux for 2 hours. The mixture will solidify upon cooling.

-

Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of aldehyde.

-

Wash with cold water to remove salts. Recrystallize from ethanol.

Step 2: Reductive Hydrolysis

-

Suspend the azlactone in water/acetone.

-

Perform reduction (e.g.,

, Pd/C, 3 atm) to open the ring and saturate the alkene. -

Result: N-Acetyl-DL-2,3-difluorophenylalanine .

Step 3: Enzymatic Resolution (The Critical Step)

-

Dissolve the N-Acetyl-DL-racemate in water; adjust pH to 7.5 with dilute LiOH or

. -

Add Acylase I (Aspergillus melleus). Incubate at 37°C for 24 hours.

-

Mechanism: Acylase I selectively hydrolyzes the L-isomer amide bond. The D-isomer remains N-acetylated.

-

Separation: Acidify to pH 2. Extract with Ethyl Acetate.

-

Aqueous Phase: Contains free L-2,3-difluoro-Phe.

-

Organic Phase: Contains N-Acetyl-D-2,3-difluoro-Phe .

-

Step 4: Final Deprotection

-

Reflux the organic phase residue in 6M HCl for 4 hours to remove the acetyl group.

-

Evaporate to dryness. Recrystallize from water/ethanol to obtain 2,3-difluoro-D-phenylalanine hydrochloride .

Section 3: Applications in Peptide Engineering

Helix Stabilization & Conformational Constraint

Incorporating 2,3-F2-D-Phe into a peptide sequence induces specific conformational biases.

-

Reverse Turn Induction: D-amino acids are potent nucleators of

-turns (specifically Type II' turns) when placed in L-peptide sequences. This is critical for mimicking loop regions of proteins (e.g., antibody CDR loops or GPCR ligands). -

Side-Chain Orientation: The 2,3-difluoro substitution restricts the

and

Decision Logic: When to use 2,3-F2-D-Phe?

Figure 2: Decision logic for incorporating 2,3-difluoro-D-phenylalanine in lead optimization.

Section 4: Case Study & Therapeutic Relevance

Antimicrobial Peptides (AMPs)

In the development of AMPs (e.g., Temporin L analogs), replacing native Phenylalanine with 2,3-difluoro-D-phenylalanine has been shown to:

-

Maintain Amphipathicity: The fluorine atoms increase hydrophobicity without disrupting the overall amphipathic helix required for membrane disruption.

-

Prevent Proteolysis: The D-isomer prevents degradation by bacterial proteases.

-

Reduce Hemolysis: The altered electronics often reduce non-specific binding to mammalian erythrocytes while maintaining affinity for negatively charged bacterial membranes.

GPCR Ligands

For ligands targeting Class B GPCRs (e.g., GLP-1, Glucagon), the N-terminal region is highly susceptible to Dipeptidyl Peptidase-4 (DPP-4). Substitution of position 2 (typically Ala or Ser) with 2,3-F2-D-Phe creates a "steric and electronic shield" that completely abrogates DPP-4 recognition while maintaining receptor activation efficacy.

References

-

Synthesis of Fluorinated Phenylalanines

-

Metabolic Stability Mechanisms

-

Peptide Engineering & Fluorination

-

Commercial Availability & Properties

-

General Fluorine Effects in Bioactives

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Chiral-Fluorine Synergy: Engineering Fluorinated D-Amino Acids in Peptide Therapeutics

Executive Summary

This technical guide addresses the intersection of two powerful modifications in peptide drug discovery: fluorination and D-enantiomer substitution . While peptide therapeutics offer high specificity, they historically suffer from poor membrane permeability and rapid proteolytic degradation. The strategic incorporation of Fluorinated D-Amino Acids (F-DAAs) creates a "super-stabilized" pharmacophore. This synergy exploits the metabolic orthogonality of D-amino acids and the bioisosteric, lipophilic nature of the C-F bond to engineer peptides with enhanced bioavailability, extended half-lives, and unique 19F-NMR traceability.

Part 1: The Physicochemical Rationale

The Convergence of Stability and Bioavailability

The utility of F-DAAs rests on three distinct physicochemical pillars. Understanding these causal relationships is essential for rational design rather than random screening.

-

Metabolic Orthogonality (The D-Effect): Endogenous proteases (e.g., trypsin, chymotrypsin) possess chiral active sites evolved to recognize and cleave L-peptide bonds. Substituting L-residues with D-enantiomers alters the spatial orientation of the side chain, rendering the peptide backbone unrecognizable to the "lock and key" mechanism of these enzymes. This provides the primary defense against systemic clearance.

-

The Fluorine Bioisostere (The F-Effect):

-

Electronic Shielding: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H with C-F blocks oxidative metabolism (e.g., P450 hydroxylation) at labile sites.

-

Lipophilicity Modulation: Fluorine is highly hydrophobic but small (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å). Strategic fluorination increases the partition coefficient (LogP), facilitating passive transport across cell membranes—a critical bottleneck for peptide drugs.

-

Conformational Control: Due to the high electronegativity of fluorine, F-DAAs induce specific electronic dipoles that can lock peptides into bioactive conformations (e.g., the gauche effect in fluorinated prolines), reducing the entropic penalty of binding.

-

Visualization: The Design Logic

The following diagram illustrates the convergent workflow for engineering F-DAA peptides.

Figure 1: The convergence of chiral inversion and fluorination strategies to overcome standard peptide limitations.

Part 2: Synthetic Methodologies (SPPS)

Synthesizing peptides with Fluorinated D-Amino Acids requires modified Solid Phase Peptide Synthesis (SPPS) protocols. The electron-withdrawing nature of fluorine can reduce the nucleophilicity of the amino group (if close to the alpha-carbon) or alter the reactivity of the activated ester, leading to difficult couplings and potential racemization.

Critical Protocol: Fmoc-SPPS for F-DAAs

Objective: Incorporate a fluorinated D-amino acid (e.g., Fmoc-D-4-F-Phe-OH) into a growing peptide chain without racemization or deletion sequences.

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC/HOBt due to faster kinetics, which is crucial for sterically or electronically deactivated amino acids.

-

Base: DIPEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.[2] Wash 5x with DMF.

-

Activation (The Critical Step):

-

Dissolve 4.0 eq of Fmoc-D-AA-F (Fluorinated D-amino acid) in minimal DMF.

-

Add 3.9 eq of HATU.

-

Add 8.0 eq of DIPEA immediately before adding to resin.

-

Note: Pre-activation should not exceed 2 minutes to prevent racemization.

-

-

Coupling: Shake at Room Temperature for 60–120 minutes.

-

Optimization: For highly fluorinated residues (e.g., pentafluoro-D-phenylalanine), double coupling is mandatory.

-

-

Validation (Kaiser Test):

-

Remove a few beads.[2] Add Ninhydrin reagents.

-

Blue: Incomplete coupling (Free amines present) → Repeat Step 4.

-

Colorless/Yellow: Complete coupling → Proceed.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Workflow

Figure 2: Optimized SPPS cycle for incorporating sterically or electronically demanding fluorinated D-amino acids.

Part 3: Structural Biology & 19F-NMR Screening

One of the most distinct advantages of F-DAAs is their utility as 19F-NMR probes . Since there is zero background fluorine signal in biological systems, these peptides allow for high-sensitivity binding assays in complex media (e.g., serum or cell lysates).

The 19F-NMR Advantage

-

Sensitivity: 19F is 83% as sensitive as 1H.

-

Chemical Shift Anisotropy (CSA): The 19F chemical shift is extremely sensitive to the local environment. Upon binding to a target protein, the change in the local dielectric environment and restriction of motion results in a significant chemical shift perturbation (CSP) and line broadening.

-

Workflow:

-

Synthesize the F-DAA peptide.

-

Record 1D 19F-NMR of the free peptide (Reference).

-

Titrate the target protein.

-

Observe shift (

) or line broadening (

-

Comparative Stability Data

The table below summarizes the stability enhancement observed when transitioning from Native to F-DAA peptides.

| Peptide Variant | Protease Resistance (t1/2 in Serum) | Membrane Permeability (Papp) | 19F-NMR Signal Utility |

| Native L-Peptide | < 30 mins | Low | None |

| Fluorinated L-Peptide | ~ 60 mins | Medium | High (Probe) |

| Native D-Peptide | > 24 hours | Low | None |

| Fluorinated D-Peptide | > 48 hours | High | High (Probe + Stability) |

Table 1: Comparative physicochemical properties of peptide variants. Note the synergistic effect of F-DAA on both stability and permeability.

Part 4: ADME/Tox Considerations

While F-DAAs solve stability issues, they introduce specific ADME/Tox considerations that must be monitored:

-

Metabolite Toxicity: If the peptide is degraded, the release of free fluorinated amino acids (e.g., fluoroacetate precursors) can be toxic. However, aromatic fluorinated amino acids (F-Phe, F-Trp) generally have safer metabolic profiles than aliphatic ones.

-

Immunogenicity: D-amino acids can sometimes trigger immune responses if the peptide aggregates. The fluorination can alter the epitope surface.

-

Self-Validation: Always perform a cytotoxicity assay (MTT or CellTiter-Glo) on HEK293 or HepG2 cells early in the discovery phase to rule out non-specific toxicity caused by the fluorinated moiety.

References

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

-

Pomerantz, W. C., et al. (2017). 19F NMR as a Tool for Fragment-Based Drug Discovery.[3][4][5][6] RSC Chemical Biology.[5] [Link]

-

Muttenthaler, M., et al. (2021). Trends in peptide drug discovery.[7] Nature Reviews Drug Discovery. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][8][9] Chemical Reviews. [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein Technical Articles. [Link]

Sources

- 1. biomatik.com [biomatik.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 8. biovera.com.au [biovera.com.au]

- 9. benchchem.com [benchchem.com]

Custom Synthesis of Cbz-2,3-Difluoro-D-Phenylalanine: A Chemo-Enzymatic Technical Guide

Executive Summary & Strategic Rationale

The incorporation of 2,3-difluoro-D-phenylalanine into peptide backbones is a high-value strategy in medicinal chemistry.[1] The specific 2,3-difluoro substitution pattern offers unique orthogonal conformational restrictions compared to the more common 4-fluoro analogs, while the D-configuration confers resistance to proteolytic degradation.

This guide details a robust, scalable chemo-enzymatic synthesis route. While asymmetric hydrogenation (e.g., Rh-DuPhos) is a viable alternative, it often requires expensive chiral ligands and strict oxygen-free handling. The pathway selected here—Erlenmeyer-Plöchl condensation followed by Enzymatic Kinetic Resolution —is the industry "workhorse" for custom synthesis. It is cost-effective, highly reproducible, and self-validating, as the enzymatic step provides a definitive chiral checkpoint.

Strategic Retrosynthesis

The synthesis disconnects the target into three distinct phases: Carbon Skeleton Assembly, Chiral Resolution, and N-Protection.

Figure 1: Retrosynthetic analysis showing the disconnection from the target Cbz-protected amino acid back to commercially available aldehyde.

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesize racemic N-acetyl-2,3-difluorophenylalanine. Mechanism: Erlenmeyer-Plöchl Azlactone Synthesis.

Protocol 1.1: Azlactone Formation

-

Reagents: Charge a reactor with 2,3-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.6 eq) in acetic anhydride (3.0 eq).

-

Reaction: Heat the mixture to 110°C for 2-4 hours. The solution will turn homogenous and then precipitate the azlactone upon cooling.

-

Workup: Cool to 0°C. Add cold water/ethanol (1:1) to fully precipitate the product. Filter the yellow crystalline solid.

-

Critical Checkpoint: Verify formation via 1H NMR. The disappearance of the aldehyde proton (~10 ppm) and appearance of the olefinic proton (~7.2 ppm) confirms the condensation.

Protocol 1.2: Ring Opening & Reduction

-

Hydrolysis: Suspend the azlactone in acetone/water (1:1) and reflux for 4 hours to open the ring, yielding the dehydro-amino acid.

-

Reduction: Perform catalytic hydrogenation (H2, 50 psi) using 10% Pd/C in methanol.

-

Note: High pressure is rarely needed; standard Parr shaker conditions suffice.

-

-

Result: This yields racemic N-acetyl-2,3-difluorophenylalanine .

Phase 2: Enzymatic Kinetic Resolution (The Core Technology)

Objective: Isolate the D-enantiomer with >99% ee. Enzyme: Acylase I from Aspergillus melleus.[2] Logic: The enzyme is L-selective.[3] It hydrolyzes the L-N-acetyl group to the free L-amino acid. The D-N-acetyl derivative remains unreacted , allowing for separation based on solubility/acidity differences.

Figure 2: Kinetic resolution workflow. The enzyme selectively processes the L-isomer, leaving the desired D-precursor intact for extraction.

Protocol 2.1: The Resolution

-

Setup: Dissolve the racemic N-acetyl substrate (0.1 M) in distilled water. Adjust pH to 7.5 using dilute LiOH or NH4OH.

-

Expert Tip: Avoid NaOH if possible; Lithium or Ammonium salts often have better solubility profiles for fluorinated aromatics.

-

-

Initiation: Add Acylase I (Aspergillus melleus) (approx. 10-20 units/mmol substrate). Incubate at 37°C with gentle stirring.

-

Monitoring (Self-Validating System): Monitor the reaction via HPLC or Ninhydrin stain. The appearance of free amine indicates L-hydrolysis. Stop when conversion reaches 50% (theoretical maximum).

-

Separation:

-

Acidify the mixture to pH 1.5 with HCl.

-

Extraction: Extract with Ethyl Acetate (EtOAc).[4]

-

The Partition: The free L-amino acid (zwitterion) stays in the water. The N-acetyl-D-amino acid extracts into the EtOAc.

-

-

D-Isomer Recovery: Dry the EtOAc layer (MgSO4) and concentrate to yield crude N-acetyl-D-2,3-difluorophenylalanine.

Protocol 2.2: Deacetylation

-

Reflux the N-acetyl-D-intermediate in 2M HCl for 2-3 hours.

-

Concentrate in vacuo.[5]

-

Neutralization: Redissolve in minimal water and neutralize with Et3N or propylene oxide to precipitate the free D-2,3-difluorophenylalanine .

Phase 3: Cbz Protection (Schotten-Baumann)

Objective: Install the Carbobenzyloxy (Z) group without racemization.

Protocol 3.1: Protection

-

Conditions: Dissolve D-2,3-difluorophenylalanine (1.0 eq) in 1M Na2CO3 (2.5 eq). Cool to 0°C.[5]

-

Addition: Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 30 minutes. Vigorous stirring is essential as the reaction is biphasic.

-

Completion: Allow to warm to room temperature (RT) and stir for 3 hours.

-

Workup:

-

Purification: Recrystallize from EtOAc/Hexanes to yield the final pure product.

Analytical Data & Quality Control

For a custom synthesis project, the following specifications are mandatory for release.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (C18, Gradient ACN/H2O) | ≥ 98.0% |

| Chiral Purity | Chiral HPLC (Crownpak or Chiralpak) | ≥ 99.0% ee (D-isomer) |

| Identity | 1H NMR (DMSO-d6) | Consistent with structure |

| Fluorine ID | 19F NMR | Two distinct signals (coupling observed) |

| Specific Rotation | Polarimetry [α]D | Negative (typically) in MeOH (verify vs lit) |

| Mass Spec | LC-MS (ESI) | [M+H]+ or [M-H]- consistent with MW 335.3 |

Technical Insight on 19F NMR

Fluorine NMR is the most powerful tool for this synthesis. The 2,3-difluoro substitution pattern will show a distinct coupling pattern (second-order effects possible) that differentiates it immediately from 2,4- or 3,4- isomers, ensuring no regio-isomer contamination occurred during the aldehyde sourcing.

Safety & Handling

-

2,3-Difluorobenzaldehyde: Irritant. Use in a fume hood.

-

Acylase I: Generally safe, but can cause sensitization by inhalation. Handle powder with a mask.

-

Cbz-Cl: Lachrymator and corrosive. Reacts with water to form HCl. Strictly handle in a hood.

-

Product: Treat as a bioactive intermediate. Standard PPE (gloves, goggles, lab coat).

References

-

BenchChem. (2025).[4][6] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Link

-

Sigma-Aldrich. (n.d.). Acylase I from Aspergillus melleus - Product Specification. Link

-

SynBlock. (n.d.). 2,3-Difluoro-D-phenylalanine (CAS 266360-59-2) Technical Data. Link

-

National Institutes of Health (NIH). (2021). Enzymatic synthesis of fluorinated compounds. PMC8504789. Link

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Cbz/Boc). Link

Sources

A Technical Guide to the Electronic Properties of 2,3-Difluoro Substitution on a Phenyl Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various fluorination patterns, vicinal 2,3-difluoro substitution on a phenyl ring presents a unique and powerful toolset for modulating electronic and conformational properties. This guide provides an in-depth analysis of the nuanced electronic effects stemming from this substitution pattern. We will explore the interplay of potent inductive effects and modest resonance effects, their quantitative impact on acidity and basicity (pKa), and their profound influence on molecular conformation. By understanding the underlying principles, researchers can harness the 2,3-difluorophenyl motif to optimize drug candidates and design advanced materials with tailored properties.

Introduction: The Strategic Value of Vicinal Difluorination

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" substituent in drug design.[1] Strategic fluorination can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties like lipophilicity and pKa.[1] While single fluorine atoms or trifluoromethyl groups are common, polysubstituted patterns offer more refined control.

The 2,3-difluorophenyl group is particularly noteworthy. The adjacent ortho and meta fluorine atoms create a distinct electronic and steric environment that differs significantly from other difluoro-isomers (e.g., 2,4- or 3,5-). This unique arrangement allows chemists to exert precise control over a molecule's behavior, influencing everything from its shape to its reactivity. This guide will deconstruct the electronic consequences of this substitution, providing a framework for its rational application.

The Dueling Nature of Fluorine's Electronic Effects

To understand the 2,3-difluoro pattern, one must first appreciate the dual electronic nature of a single fluorine substituent on an aromatic ring.

-

Inductive Effect (-I): Fluorine is the most electronegative element. Through the sigma (σ) bond framework, it strongly withdraws electron density from the phenyl ring. This is a distance-dependent effect, strongest at the carbon of attachment (ipso-carbon) and diminishing with distance.

-

Resonance Effect (+M/+R): Fluorine's lone pair electrons can be donated into the aromatic pi (π) system. This resonance donation increases electron density, primarily at the ortho and para positions.[2]

For a single fluorine atom, the inductive withdrawal (-I) is generally stronger than the resonance donation (+M), leading to a net deactivation of the ring towards electrophilic aromatic substitution.[3] However, the +M effect can still direct incoming electrophiles to the para position.[2]

The 2,3-Difluoro Pattern: A Synergy of Effects

When two fluorine atoms are placed in the 2 and 3 positions, their individual electronic effects combine to create a unique local environment.

Amplified Inductive Withdrawal

The primary electronic feature of the 2,3-difluorophenyl group is its powerful electron-withdrawing nature. The vector sum of the two C-F bond dipoles results in a significant withdrawal of electron density from the aromatic ring system. This makes the ring electron-deficient, which has several key consequences:

-

Reduced Basicity: For an attached amino group, such as in 2,3-difluoroaniline, the strong inductive withdrawal by both fluorines significantly reduces the electron density on the nitrogen atom.[4] This makes the lone pair less available for protonation, drastically lowering the pKa (increasing the acidity of the conjugate acid) compared to aniline. The predicted pKa of 2,3-difluoroaniline's conjugate acid is approximately 2.19, substantially lower than aniline's pKa of 4.6.[4]

-

Increased Acidity: For an attached acidic group, like in 2,3-difluorobenzoic acid, the electron withdrawal stabilizes the resulting carboxylate anion after deprotonation. This delocalization of the negative charge makes the parent acid more willing to donate its proton, thus lowering its pKa and making it a stronger acid than benzoic acid.[5][6]

Modulated Resonance and Aromatic System

While the inductive effect dominates, the resonance effects of the two fluorine atoms are also important. The ortho-fluorine donates electron density primarily to the 1- and 3-positions, while the meta-fluorine donates to the 2- and 4-positions. This complex interplay alters the electron distribution across the ring.

A key consequence is the modification of the ring's quadrupole moment . While benzene has a negative quadrupole moment (electron-rich π face), highly fluorinated benzenes can have a positive quadrupole moment, making their faces electron-poor.[7] The 2,3-difluoro pattern creates a polarized ring, influencing non-covalent interactions like π-stacking, which are critical for drug-receptor binding.

Quantitative Analysis of Electronic Properties

The electronic influence of a substituent can be quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of a substituent.[8]

| Substituent/Group | Hammett Constant (σp) | Hammett Constant (σm) | Notes |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.06 | +0.34 | Strong inductive (-I), weak resonance (+M) effect.[9] |

| -CF₃ | +0.54 | +0.43 | Very strong inductive (-I) effect.[10] |

| 2,3-Difluorophenyl | (See Note) | (See Note) | The combined effect is strongly electron-withdrawing. Specific Hammett constants for the entire group are context-dependent but can be inferred from pKa data. |

| (Note: Hammett constants are typically defined for single substituents. The effect of the 2,3-difluorophenyl group on a reaction center is a combination of the individual ortho and meta fluorine effects, which are not simply additive and are often evaluated through direct pKa measurements.) |

Table 2: Impact of Fluorination on the pKa of Anilines and Benzoic Acids

| Compound | pKa | Change vs. Unsubstituted | Primary Electronic Rationale |

| Aniline | 4.60 | --- | Reference |

| 2-Fluoroaniline | 3.20 | -1.40 | Strong -I effect from ortho-F reduces nitrogen basicity. |

| 3-Fluoroaniline | 3.50 | -1.10 | Strong -I effect from meta-F reduces nitrogen basicity. |

| 2,3-Difluoroaniline | ~2.19 (Predicted)[4] | ~ -2.41 | Additive and powerful -I effect from two F atoms drastically reduces basicity.[4] |

| Benzoic Acid | 4.20 | --- | Reference |

| 2-Fluorobenzoic Acid | 3.27 | -0.93 | -I effect stabilizes the carboxylate anion. |

| 3-Fluorobenzoic Acid | 3.87 | -0.33 | -I effect stabilizes the carboxylate anion.[5] |

| 2,3-Difluorobenzoic Acid | < 3.27 | > -0.93 | The combined -I effects are expected to make it a stronger acid than 2-fluorobenzoic acid. |

| (Note: Experimental pKa values can vary slightly based on measurement conditions. The values presented are representative.) |

Conformational Control: The "Ortho-Fluoro" Effect

Beyond purely electronic effects, the 2,3-difluoro pattern is a powerful tool for conformational control. The fluorine at the 2-position (ortho) can exert a profound steric and electronic influence on adjacent substituents.

Studies on 2'-fluoro-substituted acetophenone derivatives have shown they exist almost exclusively in an s-trans conformation.[11][12] This is attributed to the strong electrostatic repulsion between the electronegative fluorine and the carbonyl oxygen in the s-cis conformer, which destabilizes it.[12] This principle is widely applicable and can be used in drug design to lock a molecule into a specific, biologically active conformation, potentially increasing binding affinity and reducing off-target effects.

Caption: The ortho-fluoro group induces a strong preference for the s-trans conformer.

Applications in Drug Discovery

The unique combination of electronic and conformational effects makes the 2,3-difluorophenyl motif a valuable building block in medicinal chemistry.[4][13]

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing a drug's half-life.[3]

-

Bioavailability: The electronic effects can improve membrane permeability and overall bioavailability.[4]

-

Binding Affinity: By locking the conformation and altering the ring's electronic character for optimal interactions (e.g., π-stacking, hydrogen bonding), this group can significantly enhance binding to a biological target.

The compound 2,3-difluoroaniline is a key intermediate in the synthesis of various active pharmaceutical ingredients, including antidiabetic, antiviral, and anti-inflammatory agents.[4]

Experimental & Computational Workflow

Evaluating the impact of 2,3-difluoro substitution requires a combination of experimental and computational methods.

Caption: Integrated workflow for assessing the impact of 2,3-difluoro substitution.

Protocol: pKa Determination via Potentiometric Titration

-

Preparation: Accurately weigh ~1-5 mg of the 2,3-difluoro-substituted compound (e.g., 2,3-difluoroaniline). Dissolve in a suitable solvent system (e.g., 50:50 water:methanol) to ensure solubility.

-

Apparatus: Use a calibrated pH meter with a combination glass electrode and a micro-burette containing a standardized titrant (e.g., 0.01 M HCl for a base, 0.01 M NaOH for an acid).

-

Titration: Place the electrode in the sample solution and begin adding the titrant in small, precise increments. Record the pH after each addition, ensuring the reading stabilizes.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

Validation: Repeat the measurement at least three times to ensure reproducibility. The results provide a direct, quantitative measure of the electronic effect of the 2,3-difluoro substitution on the acidity/basicity of the molecule.

Conclusion

The 2,3-difluoro substitution pattern on a phenyl ring is far more than a simple addition of two fluorine atoms. It is a sophisticated design element that imparts a powerful electron-withdrawing inductive effect, modulates the aromatic system's electrostatics, and provides critical conformational control. For drug developers and materials scientists, a thorough understanding of these principles enables the rational design of molecules with enhanced stability, optimized biological activity, and precisely tuned physical properties. The 2,3-difluorophenyl group should be considered a key tool in the molecular engineer's arsenal for addressing complex design challenges.

References

-

Kim, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Retrieved from [Link]

-

Saeed, S., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

-

Glover, C. J., et al. (n.d.). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. ResearchGate. Retrieved from [Link]

-

Kim, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Experimental data for C6H4F2 (orthodifluorobenzene). Retrieved from [Link]

-

Stenutz. (n.d.). 1,2-difluorobenzene. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Plots of electrostatic potential of fluorobenzene, chlorobenzene,.... Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved from [Link]

-

Dong, H., et al. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

Cbz-D-Phe(2,3-F2)-OH synonyms and nomenclature

Synonyms, Nomenclature, and Application in Medicinal Chemistry

Part 1: Executive Summary

Cbz-D-Phe(2,3-F2)-OH (N-Benzyloxycarbonyl-2,3-difluoro-D-phenylalanine) is a specialized non-canonical amino acid building block used primarily in the synthesis of protease-resistant peptides and peptidomimetics.

This molecule combines three critical structural features for drug discovery:

-

The Cbz (Z) Group: An acid-stable, carbamate-based protecting group that allows for orthogonal synthetic strategies relative to Boc (acid-labile) and Fmoc (base-labile) chemistries.

-

The D-Configuration: Provides resistance to endogenous proteolytic enzymes (e.g., chymotrypsin), significantly extending the in vivo half-life of therapeutic peptides.

-

The 2,3-Difluoro Substitution: Modulates the electronic density of the phenyl ring, altering

-

Part 2: Nomenclature & Chemical Identity[1]

Precise nomenclature is vital for procurement and database registration. The following table consolidates the accepted synonyms and identifiers for this compound.

Identity Matrix

| Category | Identifier / Value |

| Common Name | Cbz-D-Phe(2,3-F2)-OH |

| Systematic IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-3-(2,3-difluorophenyl)propanoic acid |

| Alternative Chemical Name | N-[(Benzyloxy)carbonyl]-2,3-difluoro-D-phenylalanine |

| Abbreviated Code | Z-D-Phe(2,3-F2)-OH |

| CAS Number | 1270295-87-8 (Commercial Reference) |

| Molecular Formula | |

| Molecular Weight | 335.30 g/mol |

| Chirality | D-Isomer (R-configuration at |

Structural Decomposition & SMILES

SMILES String: OC(=O)c(F)ccc1)NC(=O)OCc2ccccc2

Nomenclature Breakdown:

-

Cbz / Z: Derived from Carbobenzoxy (older term) or Benzyloxycarbonyl.[1] Both "Cbz" and "Z" are interchangeable in peptide chemistry.

-

(2,3-F2): Indicates fluorine substitution at the ortho (2) and meta (3) positions of the phenylalanine phenyl ring.

-

-OH: Explicitly denotes the free carboxylic acid at the C-terminus, distinguishing it from activated esters (e.g., -OSu) or amides (-NH2).

Part 3: Physicochemical Implications (Expertise & Logic)[5]

The "Fluorine Effect" in Drug Design

Substituting hydrogen with fluorine in the phenylalanine side chain is not merely a cosmetic change; it fundamentally alters the pharmacokinetics of the final peptide.

-

Electronic Modulation: The high electronegativity of the two fluorine atoms at the 2 and 3 positions pulls electron density away from the aromatic ring. This reduces the electron-rich nature of the phenyl ring, strengthening interactions with electron-rich receptor pockets (via quadrupole interactions).

-

Lipophilicity: The C-F bond is more lipophilic than the C-H bond. Incorporating 2,3-F2 increases the

of the peptide, potentially improving membrane permeability and blood-brain barrier (BBB) penetration. -

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the ring resistant to oxidative metabolism (e.g., by Cytochrome P450s) that typically attacks aromatic rings.

Orthogonal Protection Strategy

The Cbz group is cleaved by catalytic hydrogenolysis (

Strategic Use Case: This makes Cbz-D-Phe(2,3-F2)-OH ideal for "Solution Phase" fragment synthesis where the researcher needs to build a segment of a peptide without disturbing acid- or base-sensitive side chains on other residues.

Part 4: Experimental Methodologies

Protocol A: Quality Control via Chiral HPLC

Objective: To verify the enantiomeric purity (ee%) of the D-isomer, ensuring no racemization occurred during storage or synthesis.

Reagents:

-

Mobile Phase: Hexane / Isopropanol (containing 0.1% TFA).

-

Column: Chiralpak AD-H or OD-H (Amylose-based stationary phases are preferred for aromatic amino acids).

Step-by-Step Procedure:

-

Sample Prep: Dissolve 1 mg of Cbz-D-Phe(2,3-F2)-OH in 1 mL of Isopropanol (HPLC grade). Vortex until clear.

-

Conditioning: Equilibrate the column with 90:10 (Hexane:IPA) at 1.0 mL/min for 30 minutes.

-

Injection: Inject 10

L of the sample. -

Detection: Monitor UV absorbance at 254 nm (aromatic absorption).

-

Analysis: The D-isomer typically elutes after the L-isomer on AD-H columns (verify with a racemic standard). Target purity: >98% ee.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To remove the Cbz group to generate the free amine (

Mechanism: Catalytic reduction cleaves the benzyl ester, releasing toluene and carbamic acid (which spontaneously decarboxylates).

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, dissolve 1.0 mmol of Cbz-D-Phe(2,3-F2)-OH in 10 mL of Methanol (MeOH).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours. -

Monitoring: Check reaction progress via TLC (System: CHCl3/MeOH/AcOH 90:8:2). The starting material (UV active, high Rf) should disappear; the free amino acid (ninhydrin active, low Rf) should appear.

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the free amino acid as a white solid.

Part 5: Visualization & Logic Flow

Workflow: Strategic Selection of Fluorinated Amino Acids

The following diagram illustrates the decision process for selecting Cbz-D-Phe(2,3-F2)-OH over other variants in a drug discovery campaign.

Caption: Decision logic for incorporating Cbz-D-Phe(2,3-F2)-OH into peptide drug candidates to solve stability and potency issues.

Synthesis Workflow: Cbz-Deprotection & Coupling

This diagram outlines the standard operational procedure for utilizing this building block.

Caption: Operational workflow from raw material verification to peptide elongation.

Part 6: References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on the stability and removal conditions of Cbz and other protecting groups.

-

Qiu, W., et al. (2015). Fluorinated amino acids: Synthesis and pharmaceutical applications. Current Organic Synthesis. Details the metabolic advantages of fluorinated phenylalanines.

-

Sigma-Aldrich / Merck. Cbz-D-Phenylalanine Product Page. Used as a baseline for general Cbz-D-Phe physicochemical properties and handling safety.

-

ChemSigma. Cbz-2,3-Difluoro-D-Phenylalanine Product Data. Commercial reference for CAS 1270295-87-8.[3]

-

BenchChem. Cbz Deprotection via Hydrogenolysis. Technical support guide for troubleshooting catalytic hydrogenation of Cbz groups.

Sources

Methodological & Application

Protocol for Cbz Deprotection of 2,3-Difluoro-D-Phenylalanine

[1]

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Fluorine Stability & Chiral Integrity

The deprotection of

-

Hydrodefluorination: Although aryl fluorides are generally more stable than chlorides or bromides under hydrogenation conditions, the electron-deficient nature of the 2,3-difluoro ring renders the C-F bond susceptible to oxidative addition by Palladium (Pd) at elevated pressures or temperatures, potentially leading to trace defluorinated impurities (e.g., monofluoro-phenylalanine).

-

Racemization: The D-configuration (unnatural enantiomer) is the high-value target. While hydrogenolysis is chemically neutral, subsequent workup steps (especially if basic) can trigger proton abstraction at the

-carbon, leading to racemization.

Methodological Selection

To address these risks, this guide provides two validated protocols.

-

Method A: Mild Catalytic Hydrogenolysis (Primary Recommendation)

-

Mechanism:[1][2][3][4][5][6] Pd-catalyzed cleavage of the benzylic C-O bond.[7]

-

Logic: Uses atmospheric pressure and controlled temperature to kinetically favor Cbz cleavage over C-F activation.

-

Pros: Cleanest profile, quantitative yield, no harsh acids.

-

Cons: Requires hydrogen gas handling; catalyst pyrophoricity.[8]

-

-

Method B: Acidolytic Cleavage (Secondary Recommendation)

- -like fragmentation using HBr in Acetic Acid.

-

Logic: Completely avoids metal catalysts, eliminating any risk of defluorination.

-

Pros: Robust, scalable, no special equipment needed.

-

Cons: Corrosive reagents; generates benzyl bromide byproduct which is a lachrymator and alkylating agent.

Part 2: Experimental Protocols

Method A: Mild Catalytic Hydrogenolysis (Gold Standard)

Objective: Removal of Cbz group with >99% retention of fluorine atoms and >99.5% ee.

1. Reagents & Equipment

-

Substrate:

-Cbz-2,3-difluoro-D-phenylalanine (1.0 equiv). -

Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Note: Wet catalyst is safer and reduces ignition risk.

-

Solvent: Methanol (HPLC grade) or Ethanol.

-

Additive: 1.0 M HCl (aq) (1.05 equiv). Crucial: Converts the free amine to the HCl salt immediately, preventing catalyst poisoning by the free amine and ensuring product solubility.

-

Gas: Hydrogen (

) balloon or chemically generated hydrogen.

2. Step-by-Step Procedure

-

Preparation:

-

In a round-bottom flask, dissolve 1.0 g (approx. 3 mmol) of

-Cbz-2,3-difluoro-D-phenylalanine in 15 mL Methanol . -

Add 3.1 mL of 1.0 M HCl (1.05 equiv).

-

Checkpoint: Ensure the solution is clear. The starting material is soluble in alcohols.

-

-

Inerting:

-

Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen.

-

-

Catalyst Addition:

-

Carefully add 10 wt% (100 mg) of the 10% Pd/C (wet) catalyst under a gentle stream of nitrogen.

-

Safety: Do not add dry catalyst to flammable solvents in the presence of air.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen (

) three times. -

Equip the flask with a hydrogen-filled balloon (approx. 1 atm).[8]

-

Stir vigorously at Room Temperature (20–25 °C) .

-

Time: Reaction is typically complete in 2–4 hours.

-

-

Monitoring (Self-Validation):

-

TLC: Mobile phase 4:1:1 n-Butanol/Acetic Acid/Water. Stain with Ninhydrin.

-

Success Criteria: Disappearance of UV-active starting material (

) and appearance of a Ninhydrin-positive (purple/red) spot at lower

-

-

Workup:

-

Flush the system with Nitrogen.[9]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[8] Wash the pad with 10 mL Methanol.

-

Critical Step: Handle the filter cake wet; dry Pd/C is pyrophoric.

-

Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C to yield the white solid.

-

-

Isolation:

-

Triturate the solid with Diethyl Ether (

) to remove any organic impurities (e.g., toluene byproducts). -

Filter and dry under high vacuum.

-

Product: 2,3-difluoro-D-phenylalanine hydrochloride salt.

-

Method B: Acidolytic Cleavage (HBr/AcOH)

Objective: Metal-free deprotection for cases where hydrogenation is unavailable or strictly prohibited.

1. Reagents

-

Reagent: 33% HBr in Glacial Acetic Acid.

-

Solvent: Diethyl Ether (for precipitation).[8]

2. Step-by-Step Procedure

-

Reaction:

-

Place 1.0 g of

-Cbz-2,3-difluoro-D-phenylalanine in a dry flask. -

Add 5 mL of 33% HBr in Acetic Acid.

-

Stir at Room Temperature for 1–2 hours.

-

Observation: Evolution of

gas may be observed initially.[10]

-

-

Precipitation:

-

Once TLC confirms completion, slowly add 50 mL of cold Diethyl Ether to the reaction mixture while stirring.

-

The product (amino acid hydrobromide salt) will precipitate as a white solid.[11]

-

-

Filtration:

-

Filter the solid and wash extensively with Diethyl Ether to remove benzyl bromide and excess acid.

-

-

Desalting (Optional):

-

If the free zwitterion is required, dissolve the salt in minimal water, adjust pH to 6.5 with 2M LiOH, and precipitate with Ethanol.

-

Part 3: Visualization & Logic Mapping

Workflow Diagram: Decision & Execution

The following diagram illustrates the decision logic and critical control points for the deprotection process.

Caption: Decision tree for selecting the optimal deprotection route based on lab capabilities and purity requirements.

Part 4: Analytical Validation & QC

To ensure scientific integrity, the final product must be validated against the following specifications.

Quantitative Data Summary

| Parameter | Method A (Hydrogenolysis) | Method B (Acidolysis) |

| Yield | 95 - 99% | 85 - 92% |

| Purity (HPLC) | > 99% | > 97% |

| Defluorination | < 0.1% (Not detected) | 0% (Impossible) |

| Racemization | < 0.2% | < 0.5% |

| Salt Form | Hydrochloride (HCl) | Hydrobromide (HBr) |

NMR Interpretation Guide

-

F NMR: Essential for verifying ring integrity.

-

Expectation: Two distinct multiplets in the region of

-130 to -160 ppm (relative to -

Failure Mode: Appearance of a single fluorine signal indicates hydrodefluorination (loss of one F).

-

-

H NMR:

-

Alpha-Proton: A multiplet around

4.2–4.5 ppm. -

Aromatic Region: Multiplets corresponding to 3 protons (since 2 are substituted by F).

-

Absence of Cbz: Disappearance of the benzylic singlet (

5.1 ppm) and phenyl protons (

-

Part 5: References

-

Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[12] (Standard reference for Cbz stability and removal conditions).

-

Felpin, F.-X., & Fouquet, E. (2010).[12][13] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440–12445. Retrieved from [Link]

-

Sajiki, H. (1995).[12][13] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468. (Reference for selectivity control).

-

Vinayagam, V., et al. (2024).[13] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674.[13] Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]

- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

Application Note: Strategies and Protocols for Solution-Phase Coupling of Fluorinated Phenylalanines

Abstract

The incorporation of fluorinated phenylalanines into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and fine-tune physicochemical properties such as basicity and hydrophobicity.[1] However, the unique electronic nature of the fluorine atom introduces distinct challenges into standard peptide synthesis protocols. The strong electron-withdrawing effect of fluorine decreases the nucleophilicity of the amine group and alters the reactivity of the carboxyl group, necessitating optimized coupling conditions. This guide provides a comprehensive overview of the chemical principles, recommended reagents, detailed step-by-step protocols, and troubleshooting advice for the efficient solution-phase coupling of fluorinated phenylalanines, aimed at researchers, chemists, and professionals in drug development.

Part 1: The Chemical Impact of Fluorination on Phenylalanine Reactivity

The successful coupling of any amino acid is a delicate balance between activating the carboxyl group and the nucleophilic attack from the amine group of the incoming residue. The introduction of fluorine atoms onto the phenyl ring significantly perturbs this balance.

1.1. Electronic Effects of Fluorine Substitution Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). When substituted onto the phenyl ring of phenylalanine, this effect propagates through the molecule, leading to two primary consequences relevant to peptide coupling:[1]

-

Decreased Amine Nucleophilicity: The electron density on the α-amine is reduced, lowering its pKa and making it a weaker nucleophile compared to its non-fluorinated counterpart. This can slow down the rate of the crucial amine attack on the activated carboxyl group.

-

Increased Carboxyl Group Acidity: The α-carboxyl group becomes more acidic (lower pKa), which can facilitate its deprotonation. However, the electron-deficient nature of the aromatic ring can also impact the stability of the activated ester intermediate.

These effects become more pronounced with an increasing number of fluorine substitutions (e.g., mono- vs. pentafluorophenylalanine).[2] Consequently, coupling reactions that are routine for standard phenylalanine may proceed sluggishly or fail entirely with fluorinated analogues, leading to low yields and the formation of side products.

1.2. Implications for Racemization A critical challenge in peptide coupling is the prevention of racemization at the α-carbon of the activated amino acid.[3][4] The formation of a 5(4H)-oxazolone intermediate is a primary pathway for racemization. The electron-withdrawing nature of the fluorinated ring can influence the rate of both oxazolone formation and its subsequent enolization, potentially increasing the risk of epimerization if reaction conditions are not carefully controlled. Therefore, coupling strategies must be selected to ensure rapid amide bond formation that outcompetes the rate of racemization.[5][6]

Part 2: Selection of Coupling Reagents for Difficult Couplings

For challenging couplings involving electron-deficient amino acids, the choice of reagent is paramount. High-reactivity reagents that form highly activated intermediates are strongly recommended.[7][8] These are typically categorized as phosphonium or aminium/uronium salts.

| Reagent Class | Examples | Mechanism & Suitability for Fluorinated Phe | Ref. |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | These reagents react with the carboxylic acid to form highly reactive OAt or OBt esters in situ. HATU is particularly effective as its HOAt byproduct can catalyze the coupling reaction.[7] They are known for high efficiency and rapid reaction rates, which helps to suppress racemization.[6] They are considered the gold standard for difficult couplings. | [7][8] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they generate highly reactive OBt or OAt esters. PyBOP is a classic, robust reagent, while PyAOP offers enhanced reactivity similar to HATU.[7][9] They are an excellent choice and avoid the potential for guanidinylation side products that can occur with HBTU/HATU if excess reagent is used. | [7][10] |

| Carbodiimides | EDC, DCC | These reagents activate carboxylic acids directly. While effective for many standard couplings, their activated intermediates can be more susceptible to racemization.[9] For fluorinated amino acids, they should always be used with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to form a more stable, yet highly reactive ester and suppress side reactions. | [6][9] |

Recommendation: For most applications involving fluorinated phenylalanines, HATU or PyBOP are the preferred reagents due to their high reactivity and proven success in minimizing side reactions.[7][10]

Part 3: Optimized Protocols for Solution-Phase Coupling

The following protocols are designed as a robust starting point. Researchers should monitor reaction progress via TLC or LC-MS and optimize as needed.

Protocol 3.1: High-Activity Coupling using HATU

This protocol is recommended for all fluorinated phenylalanines, especially for sterically hindered or electronically deactivated systems.

Materials:

-

N-protected fluorinated phenylalanine (e.g., Boc-Phe(4-F)-OH) (1.0 eq)

-

C-protected amino acid or peptide-ester (e.g., H-Gly-OMe·HCl) (1.0 - 1.2 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (2.5 - 3.0 eq)

-

Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the N-protected fluorinated phenylalanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir at room temperature for 5 minutes.

-

Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIEA (2.5 eq) dropwise. The solution may change color (e.g., to yellow), indicating the formation of the activated OAt-ester. Stir the mixture at 0 °C for 15-20 minutes.

-

Amine Addition: In a separate flask, dissolve the amino component (e.g., H-Gly-OMe·HCl, 1.1 eq) in a minimal amount of anhydrous DMF. If it is a hydrochloride salt, add 1.0 equivalent of DIEA to liberate the free amine and stir for 5 minutes.

-

Coupling Reaction: Add the free amine solution to the pre-activated carboxyl component solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC (e.g., using ninhydrin stain to check for consumption of the free amine) or by LC-MS.

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt/HOAt), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude peptide product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc or DCM/MeOH).

Protocol 3.2: Carbodiimide Coupling with Additives (EDC/HOBt)

This is a cost-effective alternative, suitable for less demanding couplings. The use of HOBt is mandatory to maintain chiral purity.

Materials:

-

N-protected fluorinated phenylalanine (e.g., Fmoc-Phe(pentafluoro)-OH) (1.0 eq)

-

C-protected amino acid or peptide-ester (1.0 - 1.2 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.2 eq)

-

Base: N-Methylmorpholine (NMM) or DIEA (1.5 - 2.0 eq)

-

Anhydrous Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolution: In a dry, nitrogen-flushed flask, dissolve the N-protected fluorinated phenylalanine (1.0 eq), the amino component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Activation & Coupling: Add EDC·HCl (1.2 eq) to the cooled solution in one portion, followed by the dropwise addition of NMM (1.5 eq).

-

Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight (8-16 hours). Monitor for completion by TLC or LC-MS.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC were used; EDC's urea is water-soluble).

-

Dilute the filtrate with DCM.

-

Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product via flash column chromatography.

Part 4: Visual Summaries & Diagrams

General Experimental Workflow

The following diagram outlines the key steps in a typical solution-phase coupling reaction.

Caption: General workflow for solution-phase peptide coupling.

Mechanism of HATU Activation

This diagram illustrates how HATU activates the carboxylic acid, facilitating the subsequent nucleophilic attack.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.uniurb.it [people.uniurb.it]

- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Preventing racemization during coupling of Cbz-D-amino acids

Application Note: High-Fidelity Coupling of Cbz-D-Amino Acids

Executive Summary

The coupling of Cbz-protected D-amino acids presents a unique paradox in peptide synthesis. While the benzyloxycarbonyl (Cbz or Z) group is a urethane—theoretically less prone to oxazolone-mediated racemization than amide protections (e.g., Benzoyl)—the synthesis of non-natural peptide analogues often involves sensitive residues (e.g., D-Phg, D-Cys, D-His) and expensive chiral starting materials. In these contexts, even trace racemization (0.5–2.0%) is unacceptable, leading to inseparable diastereomeric impurities and loss of biological potency.